molecular formula C6H12FN B3086850 3-(Fluoromethyl)piperidine CAS No. 116574-73-3

3-(Fluoromethyl)piperidine

Cat. No.: B3086850
CAS No.: 116574-73-3
M. Wt: 117.16 g/mol
InChI Key: XCFQIKQVRXAIEX-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a fluoromethyl group attached to the third carbon of the piperidine ring. The incorporation of fluorine into organic molecules is known to significantly alter their chemical and biological properties, making fluorinated piperidines valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)piperidine typically involves the introduction of a fluoromethyl group into the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a fluoromethylating agent under controlled conditions. For example, the reaction of piperidine with fluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium complexes can facilitate the selective introduction of the fluoromethyl group. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

3-(Fluoromethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.

    Medicine: Fluorinated piperidines are explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with specialized properties

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with a nitrogen atom.

    Pyrrolidine: A five-membered ring with a nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

    Fluoromethylpyridine: A pyridine ring with a fluoromethyl group

Uniqueness: 3-(Fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and can improve its pharmacokinetic profile compared to non-fluorinated analogs. This makes this compound a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-(fluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFQIKQVRXAIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Fluoromethyl)piperidine
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3-(Fluoromethyl)piperidine
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3-(Fluoromethyl)piperidine
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